Cytotoxic Potency Differential: Taxodione Demonstrates ~1.7- to 44.8-Fold Greater Activity than Ferruginol and 6-Hydroxysalvinolone in Leukemia and Solid Tumor Cell Lines
In a head-to-head comparative study of isolated diterpenoids from Salvia chorassanica, taxodione exhibited IC50 values of 7.7 μM against HL-60 cells and 8.3 μM against K562 cells, whereas ferruginol required 60.3 μM (HL-60) and 42.5 μM (K562), representing a 5.1- to 7.8-fold potency advantage [1]. 6-Hydroxysalvinolone showed intermediate activity (IC50: 23.6 μM HL-60; 13.6 μM K562) [1]. In a cross-study comparison using MCF-7 breast adenocarcinoma cells, taxodione achieved an IC50 of 0.41 μg/mL, compared to 17.23 μg/mL for ferruginol (42-fold difference) [2]. Across MOLT-4 leukemia and HT-29 colorectal lines, taxodione (IC50 range: 0.41–3.87 μg/mL) consistently outperformed the comparator cohort (ferruginol, sahandinone, 4-dehydrosalvilimbinol, labda-7,14-dien-13-ol; IC50 range: 6.85–17.23 μg/mL) by a minimum factor of 1.7 [2].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | Taxodione: HL-60 IC50 = 7.7 μM; K562 IC50 = 8.3 μM; MCF-7 IC50 = 0.41 μg/mL; MOLT-4/HT-29 range = 0.41–3.87 μg/mL |
| Comparator Or Baseline | Ferruginol: HL-60 IC50 = 60.3 μM; K562 IC50 = 42.5 μM; MCF-7 IC50 = 17.23 μg/mL. 6-Hydroxysalvinolone: HL-60 IC50 = 23.6 μM; K562 IC50 = 13.6 μM. Comparator cohort range: 6.85–17.23 μg/mL |
| Quantified Difference | 5.1- to 7.8-fold lower IC50 than ferruginol in leukemia lines; 42-fold lower IC50 than ferruginol in MCF-7; ≥1.7-fold lower than comparator cohort |
| Conditions | In vitro MTT assay; 48–72 hour exposure; HL-60 (acute promyelocytic leukemia), K562 (chronic myelogenous leukemia), MCF-7 (breast adenocarcinoma), MOLT-4 (acute lymphoblastic leukemia), HT-29 (colorectal adenocarcinoma) cell lines |
Why This Matters
The consistent 1.7- to 42-fold potency advantage over ferruginol across multiple cancer histotypes justifies preferential procurement of taxodione for cytotoxicity screening programs targeting leukemia and solid tumor models.
- [1] Mirzaei HH, Firuzi O, Jassbi AR, et al. Cytotoxic and apoptogenic properties of three isolated diterpenoids from Salvia chorassanica through bioassay-guided fractionation. Food Chem Toxicol. 2013;57:203-209. View Source
- [2] Mirzaei HH, Jassbi AR, Pirhadi S, Firuzi O. Cytotoxic diterpenoids from the roots of Salvia lachnocalyx. Revista Brasileira de Farmacognosia. 2017;27(4):475-479. View Source
